molecular formula C9H11ClN4 B12914903 5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine CAS No. 89099-80-9

5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine

Katalognummer: B12914903
CAS-Nummer: 89099-80-9
Molekulargewicht: 210.66 g/mol
InChI-Schlüssel: RORNCTZZKOAWCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine is a chemical compound belonging to the class of imidazo[1,2-a]pyrimidines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable chloroalkane in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its biological activity and chemical properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

89099-80-9

Molekularformel

C9H11ClN4

Molekulargewicht

210.66 g/mol

IUPAC-Name

5-chloro-N-propylimidazo[1,2-a]pyrimidin-7-amine

InChI

InChI=1S/C9H11ClN4/c1-2-3-11-8-6-7(10)14-5-4-12-9(14)13-8/h4-6H,2-3H2,1H3,(H,11,12,13)

InChI-Schlüssel

RORNCTZZKOAWCF-UHFFFAOYSA-N

Kanonische SMILES

CCCNC1=NC2=NC=CN2C(=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.